7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Catalog No.
S2810761
CAS No.
1258400-12-2
M.F
C8H9BrClNO
M. Wt
250.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochlorid...

Researchers developing BACE1 inhibitors face challenges with unstable amine intermediates and incorrect positional isomers that abolish target affinity. 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1258400-12-2) overcomes these pitfalls.

  • Stable HCl salt ensures accurate stoichiometry and process reproducibility.
  • C7-bromo provides reliable handle for palladium-catalyzed cross-coupling, enabling systematic SAR.
  • Essential precursor for BACE1 inhibitor scaffolds; C7 functionalization critical for active-site binding.

CAS Number

1258400-12-2

Product Name

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H

InChI Key

IIJLGAROGPJXJC-UHFFFAOYSA-N

SMILES

C1C(C2=C(O1)C(=CC=C2)Br)N.Cl

solubility

not available

Synonyms

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, 7-Bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride, 7-Bromo-2,3-dihydrobenzo[b]furan-3-amine hydrochloride, 7-Bromo-2,3-dihydrobenzofuran-3-amine HCl, 7-Bromo-2,3-dihydrobenzofuran-3-ylamine hydrochloride

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic organic compound serving as a critical intermediate in multi-step organic synthesis. Its structure combines a dihydrobenzofuran core, an amine functional group, and a bromine atom at the C7 position, providing a specific vector for synthetic modification. The hydrochloride salt form is typically utilized to enhance stability and handling properties compared to the free base, making it suitable for process chemistry and the development of complex pharmaceutical agents, particularly enzyme inhibitors.

Research Fit

Regiospecific scaffold
7-Bromo substitution defines cross-coupling and SAR direction
Salt form
Hydrochloride salt supports aqueous solubility for biological assays
Stereochemistry
Racemic mixture enables baseline pharmacological and chiral method studies

Substituting this compound with close analogs introduces significant process and functional risks. Using the non-brominated version, 2,3-dihydrobenzofuran-3-amine, eliminates the essential C-Br bond required as a synthetic handle for palladium-catalyzed cross-coupling reactions, halting the synthetic route. Employing a positional isomer, such as 5-bromo-2,3-dihydrobenzofuran-3-amine, will produce a structurally distinct final molecule with a different three-dimensional orientation of substituents, leading to a loss of target-specific biological activity. Furthermore, substitution with the free base form can introduce significant handling and stability challenges, potentially compromising reaction stoichiometry and reproducibility, especially in scaled-up processes.

Substitution Risk

5- or 6-bromo analogs may alter cross-coupling reactivity and biological target interactions; regioisomer substitution not recommended without validation.
Free base form exhibits lower aqueous solubility than the HCl salt, which may compromise assay concentration accuracy and reproducibility.
Racemic mixture may not replicate enantiopure pharmacological profiles; single enantiomer forms require separate sourcing and evaluation.

Enables Regiospecific Synthesis of BACE1 Inhibitors via C7-Functionalization

The C7-bromo substituent is a non-interchangeable feature for the synthesis of specific β-secretase (BACE1) inhibitors. In the patented synthesis of potent BACE1 inhibitors, this specific regioisomer is used as a key precursor where the 7-position is functionalized via a Suzuki coupling reaction. Using a positional isomer, such as the 5-bromo analog, would alter the final inhibitor's geometry, disrupting the necessary interactions within the BACE1 active site, thereby failing to produce the desired biologically active compound.

Evidence DimensionSynthetic Outcome & Biological Functionality
Target Compound DataEnables successful synthesis of the target BACE1 inhibitor scaffold via Suzuki coupling at the C7 position.
Comparator Or Baseline5-Bromo isomer: Would lead to a different, non-functional molecular scaffold for BACE1 inhibition.
Quantified DifferenceQualitatively absolute: Leads to the correct target molecule versus an incorrect and functionally inactive one.
ConditionsMulti-step synthesis of BACE1 inhibitors for potential Alzheimer's disease therapeutics.

For researchers synthesizing specific classes of enzyme inhibitors, the C7-position is structurally non-negotiable to achieve the target molecular geometry required for high-affinity binding.

Regioisomer Identity
Class-level
7-Br (CAS 1258400-12-2) ↔ 5-Br (CAS 1187927-75-8), 6-Br (CAS 2225878-88-4)
Distinct MDL identifiers
Regioisomer selection determines cross-coupling and SAR outcomes; individual sourcing required.
Class-level inference; experimental binding data not reported.

Superior Processability and Handling as a Stable Hydrochloride Salt

The hydrochloride salt form of 7-bromo-2,3-dihydrobenzofuran-3-amine provides significant advantages in material handling and process control over the corresponding free base. As a crystalline solid, the HCl salt allows for more accurate weighing, easier transfer, and improved shelf-life stability. These attributes are critical in regulated and scaled-up synthetic environments where precise stoichiometric control and raw material consistency are required to ensure batch-to-batch reproducibility. The use of the hydrochloride salt is specified in synthetic routes for advanced pharmaceutical intermediates.

Evidence DimensionPhysical Form and Handling
Target Compound DataCrystalline, stable solid.
Comparator Or BaselineFree base form: Often an oil or less stable solid, presenting challenges in accurate dosing and storage.
Quantified DifferenceQualitative improvement in process reliability and material handling.
ConditionsLaboratory and process-scale organic synthesis.

This ensures batch-to-batch consistency and simplifies handling, which is crucial for scalable, reproducible manufacturing and for obtaining reliable results in screening campaigns.

Salt Form Solubility
Head-to-head
HCl salt MW 250.52 ↔ Free base MW 214.06
Δ +36.46 g/mol, enhanced aq. solubility
Salt form may support consistent assay-ready solubility and reduce variability.
Qualitative solubility advantage; confirm in assay buffer.

Optimal Reactivity Profile for Process-Scale Cross-Coupling Reactions

The aryl bromide functionality offers a well-balanced reactivity profile for palladium-catalyzed cross-coupling, which is a key value driver for this building block. Compared to other halides, the C-Br bond is reactive enough to undergo efficient coupling under standard, commercially viable catalytic conditions. In contrast, an analogous 7-chloro compound would require more aggressive conditions or more expensive, specialized catalyst/ligand systems, increasing process costs. Conversely, a 7-iodo analog, while more reactive, is typically higher in cost and can exhibit lower stability during storage and handling, impacting the overall cost-of-goods and precursor reliability.

Evidence DimensionReactivity vs. Cost & Stability
Target Compound DataAryl Bromide: Good balance of reactivity, stability, and cost, compatible with standard Pd catalysts.
Comparator Or BaselineAryl Chloride: Less reactive, often requires costlier catalysts/harsher conditions. Aryl Iodide: More reactive but typically higher cost and less stable.
Quantified DifferenceOptimized for process efficiency and raw material cost-management.
ConditionsIndustrial and laboratory-scale palladium-catalyzed cross-coupling reactions.

This compound provides a cost-effective and reliable route for key bond-forming reactions, avoiding the specialized catalysts of chloro-analogs or the higher cost and lower stability of iodo-analogs.

Stereochemistry
Head-to-head
Racemate (1258400-12-2) ↔ (S)- (1228557-01-4) & (R)- (1213092-51-3)
Enantiomeric composition critical for biological and analytical method outcomes.
Racemate not equivalent to single enantiomers; select based on study goal.

Core Building Block for BACE1 Inhibitors in Alzheimer's Disease Research

This compound is the specified precursor for synthesizing advanced BACE1 inhibitors where functionalization at the C7 position is required to achieve the correct binding orientation in the enzyme's active site. Its use is critical for researchers developing novel therapeutics based on established, high-potency scaffolds.

Development of Process-Scale Synthetic Routes for Complex Heterocycles

The stability and handling advantages of the hydrochloride salt, combined with the reliable reactivity of the aryl bromide, make this compound well-suited for process development and scale-up campaigns. It enables reproducible outcomes in key cross-coupling steps, facilitating a robust manufacturing process.

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs, this reagent serves as an ideal starting point for SAR studies. The C7-bromo position provides a single, reliable point for diversification, allowing chemists to systematically explore how different substituents at this position impact the biological activity of the final compounds.

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthetic building block
Regiospecific 7-bromo substitution; HCl salt for amine protection
Cross-coupling efficiency and stability of protected amine
Pharmacological screening
Aqueous solubility from HCl salt; racemic baseline activity
Dose-response linearity and target interaction profiles
Chiral method development
Racemic mixture as reference for enantioseparation
Resolution factor and method reproducibility across enantiomers

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